Cas no 899966-71-3 (2-ethoxy-N-1-(4-methylphenyl)-4-oxo-1H,4H,5H-pyrazolo3,4-dpyrimidin-5-ylnaphthalene-1-carboxamide)

2-ethoxy-N-1-(4-methylphenyl)-4-oxo-1H,4H,5H-pyrazolo3,4-dpyrimidin-5-ylnaphthalene-1-carboxamide 化学的及び物理的性質
名前と識別子
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- 2-ethoxy-N-[1-(4-methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]naphthalene-1-carboxamide
- F2823-0402
- AKOS024470462
- 2-ethoxy-N-[1-(4-methylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]naphthalene-1-carboxamide
- 899966-71-3
- 2-ethoxy-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-1-naphthamide
- 2-ethoxy-N-1-(4-methylphenyl)-4-oxo-1H,4H,5H-pyrazolo3,4-dpyrimidin-5-ylnaphthalene-1-carboxamide
-
- インチ: 1S/C25H21N5O3/c1-3-33-21-13-10-17-6-4-5-7-19(17)22(21)24(31)28-29-15-26-23-20(25(29)32)14-27-30(23)18-11-8-16(2)9-12-18/h4-15H,3H2,1-2H3,(H,28,31)
- InChIKey: ZIRHADJIIKHYBD-UHFFFAOYSA-N
- ほほえんだ: O(CC)C1C=CC2C=CC=CC=2C=1C(NN1C=NC2=C(C=NN2C2C=CC(C)=CC=2)C1=O)=O
計算された属性
- せいみつぶんしりょう: 439.16443955g/mol
- どういたいしつりょう: 439.16443955g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 33
- 回転可能化学結合数: 4
- 複雑さ: 752
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 4.3
- トポロジー分子極性表面積: 88.8Ų
2-ethoxy-N-1-(4-methylphenyl)-4-oxo-1H,4H,5H-pyrazolo3,4-dpyrimidin-5-ylnaphthalene-1-carboxamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F2823-0402-5μmol |
2-ethoxy-N-[1-(4-methylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]naphthalene-1-carboxamide |
899966-71-3 | 90%+ | 5μl |
$63.0 | 2023-05-16 | |
Life Chemicals | F2823-0402-5mg |
2-ethoxy-N-[1-(4-methylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]naphthalene-1-carboxamide |
899966-71-3 | 90%+ | 5mg |
$69.0 | 2023-05-16 | |
Life Chemicals | F2823-0402-10μmol |
2-ethoxy-N-[1-(4-methylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]naphthalene-1-carboxamide |
899966-71-3 | 90%+ | 10μl |
$69.0 | 2023-05-16 | |
Life Chemicals | F2823-0402-10mg |
2-ethoxy-N-[1-(4-methylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]naphthalene-1-carboxamide |
899966-71-3 | 90%+ | 10mg |
$79.0 | 2023-05-16 | |
Life Chemicals | F2823-0402-2μmol |
2-ethoxy-N-[1-(4-methylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]naphthalene-1-carboxamide |
899966-71-3 | 90%+ | 2μl |
$57.0 | 2023-05-16 | |
Life Chemicals | F2823-0402-20μmol |
2-ethoxy-N-[1-(4-methylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]naphthalene-1-carboxamide |
899966-71-3 | 90%+ | 20μl |
$79.0 | 2023-05-16 | |
Life Chemicals | F2823-0402-15mg |
2-ethoxy-N-[1-(4-methylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]naphthalene-1-carboxamide |
899966-71-3 | 90%+ | 15mg |
$89.0 | 2023-05-16 | |
Life Chemicals | F2823-0402-75mg |
2-ethoxy-N-[1-(4-methylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]naphthalene-1-carboxamide |
899966-71-3 | 90%+ | 75mg |
$208.0 | 2023-05-16 | |
Life Chemicals | F2823-0402-1mg |
2-ethoxy-N-[1-(4-methylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]naphthalene-1-carboxamide |
899966-71-3 | 90%+ | 1mg |
$54.0 | 2023-05-16 | |
Life Chemicals | F2823-0402-20mg |
2-ethoxy-N-[1-(4-methylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]naphthalene-1-carboxamide |
899966-71-3 | 90%+ | 20mg |
$99.0 | 2023-05-16 |
2-ethoxy-N-1-(4-methylphenyl)-4-oxo-1H,4H,5H-pyrazolo3,4-dpyrimidin-5-ylnaphthalene-1-carboxamide 関連文献
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2-ethoxy-N-1-(4-methylphenyl)-4-oxo-1H,4H,5H-pyrazolo3,4-dpyrimidin-5-ylnaphthalene-1-carboxamideに関する追加情報
Chemical Profile of 2-ethoxy-N-1-(4-methylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl-naphthalene-1-carboxamide (CAS No. 899966-71-3)
2-ethoxy-N-1-(4-methylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl-naphthalene-1-carboxamide, identified by its CAS number 899966-71-3, is a sophisticated heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This molecule represents a fusion of multiple pharmacophoric elements, including a pyrazolo[3,4-d]pyrimidine core and a naphthalene moiety, which are both recognized for their potential in modulating biological pathways relevant to human health and disease. The structural design of this compound incorporates an ethoxy group and a 4-methylphenyl substituent, which are strategically positioned to influence its physicochemical properties and biological activity.
The pyrazolo[3,4-d]pyrimidine scaffold is a well-documented class of heterocycles that exhibit a wide range of biological activities, including antiviral, anticancer, anti-inflammatory, and antimicrobial properties. This scaffold is characterized by a fused bicyclic system consisting of a pyrazole ring linked to a pyrimidine ring. The presence of the 4-methylphenyl group in this compound not only contributes to its structural complexity but also potentially enhances its binding affinity to biological targets by introducing hydrophobic interactions and steric effects. Furthermore, the naphthalene moiety appended to the pyrazolo[3,4-d]pyrimidine core adds another layer of functional diversity, enabling interactions with specific binding pockets in proteins or enzymes.
The ethoxy group at the 2-position of the pyrazolo[3,4-d]pyrimidine ring is another critical feature that influences the compound's behavior. Ethoxy groups are often introduced into drug molecules to improve solubility, metabolic stability, and pharmacokinetic profiles. In this context, the ethoxy group may enhance the compound's solubility in both aqueous and organic solvents, facilitating its absorption and distribution within biological systems. Additionally, the electron-withdrawing nature of the ethoxy group can modulate the electronic properties of the aromatic system, thereby affecting its reactivity and interaction with biological targets.
Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the potential biological activities of such complex molecules with greater accuracy. The combined features of the pyrazolo[3,4-d]pyrimidine, naphthalene, and ethoxy groups suggest that this compound may exhibit multifaceted interactions with various biological targets. For instance, the pyrazolo[3,4-d]pyrimidine core has been shown to interact with enzymes such as kinases and phosphodiesterases, which are key regulators of cellular signaling pathways. The naphthalene moiety may further contribute to binding specificity by engaging in π-stacking interactions with aromatic residues in protein binding pockets.
Moreover, the strategic placement of the 4-methylphenyl substituent could enhance the compound's ability to cross cell membranes due to its lipophilic nature. This characteristic is particularly important for drugs designed to interact with intracellular targets. The combination of these structural elements makes this compound a promising candidate for further investigation in drug discovery programs targeting various therapeutic areas.
In vitro studies have begun to explore the potential pharmacological effects of this compound. Preliminary data suggest that it may exhibit inhibitory activity against certain enzymes or receptors involved in pathological processes. For example, derivatives of the pyrazolo[3,4-d]pyrimidine scaffold have been reported to inhibit Janus kinases (JAKs), which play a crucial role in inflammatory responses. The presence of the naphthalene moiety might further refine its specificity by interacting with unique structural features of these targets.
The ethoxy group could also influence metabolic stability by protecting reactive sites from enzymatic degradation. This property is critical for ensuring that the compound remains active within biological systems long enough to exert its desired effects. Additionally, the methyl group on the phenyl ring may enhance binding affinity by introducing steric hindrance that optimizes interactions with specific binding sites.
One of the most exciting aspects of this compound is its potential for structure-based drug design. High-throughput screening (HTS) combined with computational methods can rapidly identify derivatives with enhanced potency and selectivity. By leveraging virtual screening techniques, researchers can predict how modifications to the core structure will affect its biological activity. This approach allows for rapid optimization cycles that can significantly accelerate the drug discovery process.
The integration of machine learning algorithms into drug discovery has further enhanced our ability to predict and design novel bioactive molecules. These algorithms can analyze vast datasets containing structural information and biological activity data to identify patterns that correlate with potency and selectivity. By applying these techniques to compounds like 2-ethoxy-N-1-(4-methylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl-naphthalene-1-carboxamide, researchers can generate hypotheses about how structural modifications will impact biological activity before conducting expensive wet-lab experiments.
The development of novel therapeutic agents often requires interdisciplinary collaboration between chemists who design molecules based on structural principles; biologists who study their interactions with living systems; pharmacologists who assess their efficacy; toxicologists who evaluate their safety profiles; and clinicians who translate laboratory findings into effective treatments for patients.
As research continues into this class of compounds,2-ethoxy-N-1-(4-methylphenyl)-4-oxyo-1H,,5H-pyrazolo[3,,d]pyrimidin--5--ylnaphthalene--1-carboxamide (CAS No.: 899966--71--3) holds promise as an important intermediate or lead structure for developing new medications targeting various diseases.. Its unique combination o structures suggests multiple avenues o exploration.. Future studies should focus on elucidating detailed mechanis.. o action.. Investigating how small changes i chemical structure alter biologic.. activity.. exploring synthetic pathways toward related compounds.. evaluating pharmacokinetic properties.. understanding potential side effects.. will all contribute toward realizing full potential i therapeuti applications
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